2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
CAS No.: 89992-70-1
Cat. No.: VC20755843
Molecular Formula: C9H18ClN2OP
Molecular Weight: 236.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89992-70-1 |
---|---|
Molecular Formula | C9H18ClN2OP |
Molecular Weight | 236.68 g/mol |
IUPAC Name | 3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 |
Standard InChI Key | QWTBDIBOOIAZEF-UHFFFAOYSA-N |
SMILES | CC(C)N(C(C)C)P(OCCC#N)Cl |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)Cl |
Introduction
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely utilized in the field of organic synthesis, particularly in nucleic acid chemistry. It serves as a phosphitylating agent, facilitating the phosphorylation of nucleosides and oligonucleotides. The compound is characterized by its unique molecular structure and properties, making it valuable for various synthetic applications.
Hazard Classification
The compound is classified as hazardous under the OSHA Hazard Communication Standard due to its potential to cause severe skin burns and eye damage, and it is pyrophoric, meaning it can ignite spontaneously in air.
Synthesis
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is synthesized through a reaction involving chlorophosphoramidites and cyanoethylation processes. This synthesis is crucial for producing intermediates used in the preparation of nucleic acids.
Applications
The compound has several notable applications:
-
Phosphorylation of Nucleosides: It is used to convert protected ribonucleosides into phosphoramidites, enabling further chemical modifications.
-
Oligonucleotide Synthesis: It plays a critical role in the synthesis of oligodeoxyribonucleotides through phosphoramidite chemistry.
-
Selective Monophosphorylation: Employed for the selective phosphorylation of carbohydrates and nucleosides, enhancing their reactivity in biochemical processes.
Safety Considerations
Given its hazardous nature, handling 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite requires strict safety protocols:
-
Protective Gear: Users should wear protective gloves, clothing, and eye protection.
-
Storage Conditions: The compound should be stored in a dry place under inert gas to prevent moisture absorption and spontaneous ignition.
-
Emergency Procedures: In case of exposure or spillage, immediate medical attention should be sought.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume